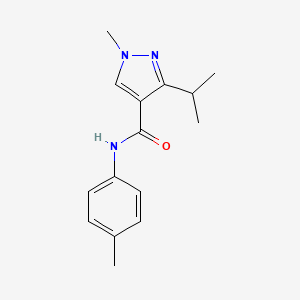
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide, also known as CPP or CPP-ACP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. CPP-ACP has been extensively studied for its ability to enhance the delivery of bioactive molecules, such as peptides and proteins, to targeted sites.
作用机制
The mechanism of action of N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP is not fully understood, but it is believed to involve the formation of a complex between N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP and the bioactive molecule. This complex is then taken up by cells through endocytosis, where it is released and the bioactive molecule can exert its effect. N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has also been shown to interact with cell membranes, which may contribute to its ability to enhance cellular uptake.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP can enhance the cellular uptake of bioactive molecules, such as peptides and proteins, which can improve their efficacy. N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has also been shown to interact with cell membranes, which may contribute to its ability to enhance cellular uptake. In vivo studies have demonstrated that N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP can improve the pharmacokinetics and biodistribution of bioactive molecules, which can increase their therapeutic potential.
实验室实验的优点和局限性
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has several advantages for lab experiments, including its ability to enhance the delivery of bioactive molecules and its potential applications in various fields. However, there are also limitations to its use, including its cost and the need for specialized equipment and expertise for its synthesis and characterization.
未来方向
There are several future directions for research on N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP. One area of focus is the development of new methods for the synthesis and characterization of N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP, which could improve its accessibility and reduce its cost. Another area of focus is the optimization of N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP for specific applications, such as drug delivery or tissue engineering. Additionally, there is a need for further studies to elucidate the mechanism of action of N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP and its interactions with cells and tissues. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP for various applications.
合成方法
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP can be synthesized through a multi-step process that involves the reaction of 3-chloroaniline with pyrrole-2-carboxaldehyde, followed by the reaction of the resulting compound with pyrrolidine-1-carboxylic acid. The final product is obtained after purification through column chromatography and recrystallization.
科学研究应用
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has been extensively studied for its potential applications in various fields, including drug delivery, tissue engineering, and biotechnology. N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has been shown to enhance the delivery of bioactive molecules to targeted sites, such as cancer cells, by increasing their cellular uptake and reducing their degradation. N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has also been used as a scaffold for tissue engineering, as it can promote cell adhesion and proliferation. In biotechnology, N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide-ACP has been used to improve the stability and activity of enzymes and proteins.
属性
IUPAC Name |
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c16-11-4-1-5-12(10-11)18-15(20)19-9-3-7-14(19)13-6-2-8-17-13/h1-2,4-6,8,10,14,17H,3,7,9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPZDBOAPKXZLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC(=CC=C2)Cl)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(1H-pyrrol-2-yl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![N-[2-(dimethylamino)phenyl]pyrrolidine-1-carboxamide](/img/structure/B7514243.png)
![cyclopropyl-[4-(4,6-dimethyl-1H-indole-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7514249.png)

![1-Propyl-3-[2-(pyrazol-1-ylmethyl)phenyl]urea](/img/structure/B7514262.png)

![N-[2-(methoxymethyl)phenyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7514283.png)

